Selenolo[3,2-b]thiophene
Overview
Description
Selenolo[3,2-b]thiophene is a fused ring system that has been used as a building block for novel polymers in transistor applications . It contains a total of 13 bonds, including 9 non-H bonds, 9 multiple bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, and 1 Thiophene .
Synthesis Analysis
The molecular structure of Selenolo[3,2-b]thiophene was determined by single-crystal X-ray diffraction and was further modified for use as a monomer during the Stille synthesis of various copolymers containing substituted and unsubstituted thiophenes, thiazoles, dithienopyrroles (DTP), and benzothiadiazole subunits .Molecular Structure Analysis
The molecular structure of Selenolo[3,2-b]thiophene was determined by single-crystal X-ray diffraction . It contains a total of 13 bonds, including 9 non-H bonds, 9 multiple bonds, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, and 1 Thiophene .Chemical Reactions Analysis
Selenolo[3,2-b]thiophene has been used as a monomer in the Stille synthesis of various copolymers . It has also been linked to fullerene-donor-fullerene triads .Physical And Chemical Properties Analysis
The photophysical and electrochemical properties of new compounds linked to Selenolo[3,2-b]thiophene were investigated using UV-vis spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and square wave voltammetry . The resultant polymers showed a significant red shift when compared to regioregular poly (3-hexylthiophenes) (P3HT), attributed to the increased planarity and conjugation of the polymer backbone .Scientific Research Applications
1. Applications in Polymer Materials for Transistors
Selenolo[3,2-b]thiophene has been used as a building block in creating novel polymer materials for transistor applications. These polymers, synthesized using the Stille synthesis method, exhibit properties like increased planarity and conjugation, significant red shifts in UV-Vis absorption, and higher oxidation potentials compared to regioregular poly(3-hexylthiophenes). They also demonstrate high mobility values and good performance as the active layer in field-effect transistors (Mishra et al., 2011).
2. Role in Synthesis and Characterization of Polymers
In another study, dimers, trimers, and tetramers of 3,6-Dimethylselenolo[3,2-b]selenophene were synthesized. These compounds displayed unique UV/Vis spectral and cyclic voltammetry (CV) oxidation potential data, contributing to the understanding of their electrical properties. X-ray crystal structure analysis further illuminated the physical structure of these compounds (Nakayama et al., 1996).
Future Directions
properties
IUPAC Name |
selenopheno[3,2-b]thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4SSe/c1-3-7-5-2-4-8-6(1)5/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDOSPSUXAVNKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1[Se]C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4SSe | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Selenolo[3,2-b]thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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